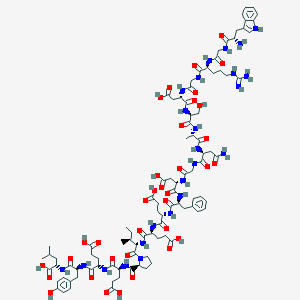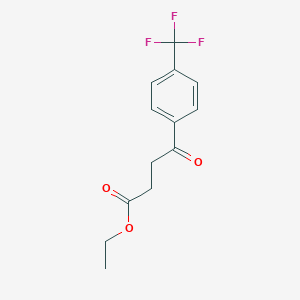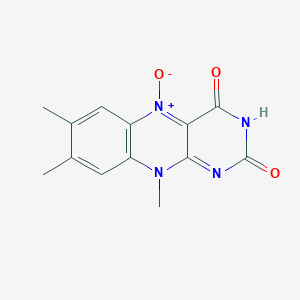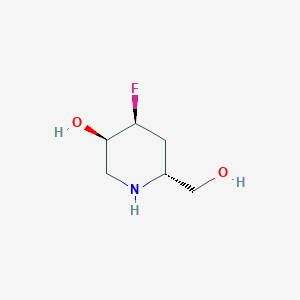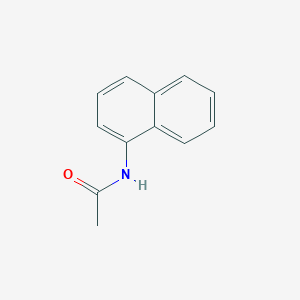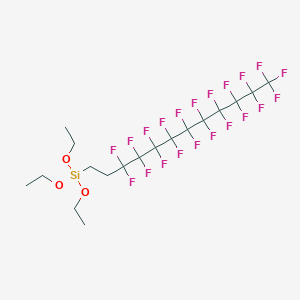
1H,1H,2H,2H-Perfluorododecyltriethoxysilane
Descripción general
Descripción
1H,1H,2H,2H-Perfluorododecyltriethoxysilane is a compound that belongs to the class of perfluorinated alkylsilanes. These compounds are known for their ability to form polymeric structures and are often used in surface modification due to their hydrophobic and oleophobic properties. The compound's structure includes a perfluorinated carbon chain attached to a silane group, which can undergo hydrolysis and condensation reactions to form siloxane networks.
Synthesis Analysis
The synthesis of related perfluorinated compounds often involves the use of perfluoroalkyl iodides as starting materials. For instance, 1H,1H,2H-Heptadecafluorodecene was synthesized using perfluorooctyl iodide and ethylene, followed by a reaction with sodium methoxide/methanol . Although the exact synthesis of 1H,1H,2H,2H-Perfluorododecyltriethoxysilane is not detailed in the provided papers, similar synthetic strategies may be employed, such as the use of perfluoroalkyl iodides and subsequent functionalization steps.
Molecular Structure Analysis
The molecular structure of perfluorinated compounds is characterized by the presence of strong carbon-fluorine bonds, which contribute to their chemical stability and unique physical properties. For example, the gas-phase structure of perfluoro-1,2-dioxolane was studied using electron diffraction, revealing a half-chair conformation with C2 symmetry . This suggests that the molecular structure of 1H,1H,2H,2H-Perfluorododecyltriethoxysilane would also exhibit a highly ordered and stable conformation due to the influence of the perfluorinated chain.
Chemical Reactions Analysis
Perfluorinated alkylsilanes can undergo various chemical reactions, particularly those involving the silane group. The polymerization of 1H,1H,2H,2H-perfluorooctyltriethoxysilane in ethanol, catalyzed by HCl·H2O, was examined using time-resolved near-IR and 2D NIR correlation techniques, indicating a two-step growth process of polymeric aggregates . This demonstrates the reactivity of the triethoxysilane group under acidic conditions, leading to the formation of siloxane networks.
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluorinated alkylsilanes are largely determined by the perfluorinated carbon chain and the silane moiety. The perfluorinated chain imparts hydrophobicity and oleophobicity, while the silane group allows for surface modification through the formation of siloxane bonds. The polymer aggregates formed by perfluorooctyltriethoxysilane exhibit phase separation, which is influenced by the concentration of the acid catalyst . These properties are essential for applications in coatings, repellents, and surface treatments.
Aplicaciones Científicas De Investigación
1. Self-Assembly & Contact Printing
- Application Summary : This compound is used in the process of self-assembly and contact printing due to its low surface energy and high wettability properties .
2. Functionalization of Hydrophobic Ceramic Membranes
- Application Summary : It is used to functionalize hydrophobic ceramic membranes with nanosized pores .
3. Functionalization of Cu2(OH)3NO3 Crystal
4. Coating of Micro- and Nano-Features on Stamps for Nanoimprint Lithography
- Application Summary : It is applied to movable microparts of microelectromechanical systems, thereby reducing the surface energy and preventing the stickiness . It is also used to coat micro- and nano-features on stamps for a nanoimprint lithography .
5. Bonding Poly (tetrafluoroethylene) Films to Silicon Wafers
- Application Summary : This compound is used to bond poly (tetrafluoroethylene) films to silicon wafers .
6. Anti-Reflective, Release and Soil Repellent Coating
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F21O3Si/c1-4-40-43(41-5-2,42-6-3)8-7-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEUJTRPCBXYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21CH2CH2Si(OCH2CH3)3, C18H19F21O3Si | |
| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382354 | |
| Record name | Triethoxy[2-(perfluorodecyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H,2H,2H-Perfluorododecyltriethoxysilane | |
CAS RN |
146090-84-8 | |
| Record name | Triethoxy[2-(perfluorodecyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B141936.png)
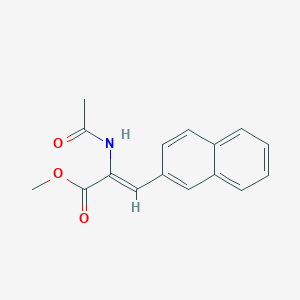
![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)
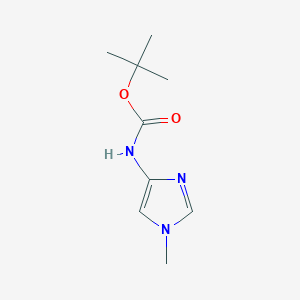
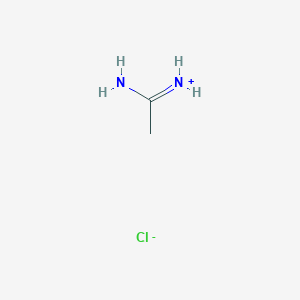
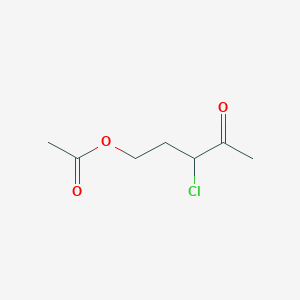
![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)
![Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate](/img/structure/B141961.png)
![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)
